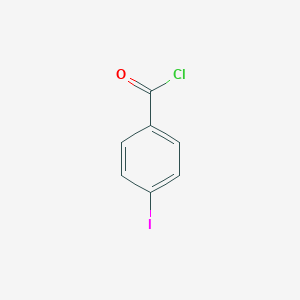

4-Iodobenzoyl chloride

Description

The exact mass of the compound 4-Iodobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97335. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Iodobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAKCIUOTIPYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061904 | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-02-0 | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY4KZ93RHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzoyl chloride (CAS No. 1711-02-0), a valuable reagent in organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on providing practical information for laboratory use.

Core Properties and Data

4-Iodobenzoyl chloride is a moisture-sensitive crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1711-02-0[1] |

| Molecular Formula | C₇H₄ClIO[1] |

| Molecular Weight | 266.46 g/mol [1] |

| IUPAC Name | 4-iodobenzoyl chloride[2] |

| Synonyms | p-Iodobenzoyl chloride, Benzoyl chloride, 4-iodo-[2] |

| InChI Key | NJAKCIUOTIPYED-UHFFFAOYSA-N[1] |

| SMILES | ClC(=O)c1ccc(I)cc1[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Light yellow to beige crystalline powder or chunks[1] |

| Melting Point | 63-65 °C[1] |

| Boiling Point | 120-121 °C at 1 mmHg[1] |

| Solubility | Soluble in toluene (B28343) and benzene |

| Sensitivity | Moisture sensitive[1] |

Spectroscopic Data

The structural identity of 4-Iodobenzoyl chloride can be confirmed by various spectroscopic techniques. The characteristic spectral data are presented below.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.05 | Doublet | Aromatic H (ortho to -COCl) |

| ~7.51 | Doublet | Aromatic H (ortho to -I) |

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Acid Chloride) |

| ~138 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~131 | Aromatic C-COCl |

| ~101 | Aromatic C-I |

Table 5: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1770 | C=O Stretch (Acid Chloride) |

| ~1580 | C=C Stretch (Aromatic) |

| ~1200 | C-O Stretch |

| ~830 | C-H Bending (para-substituted) |

| ~600-800 | C-Cl Stretch |

Synthesis and Reactivity

4-Iodobenzoyl chloride is typically synthesized from 4-iodobenzoic acid. A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-Iodobenzoyl Chloride

This protocol describes a general laboratory procedure for the synthesis of 4-Iodobenzoyl chloride from 4-iodobenzoic acid.

Materials:

-

4-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-iodobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF.

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure using a rotary evaporator.

-

The crude 4-Iodobenzoyl chloride can be purified by vacuum distillation.

The following diagram illustrates the workflow for the synthesis of 4-Iodobenzoyl chloride.

Applications in Organic Synthesis

4-Iodobenzoyl chloride is a versatile building block in organic synthesis, primarily used as an acylating agent to introduce the 4-iodobenzoyl group into various molecules. This moiety is particularly useful for introducing an iodine atom, which can subsequently be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form more complex molecular architectures.

A key application is the synthesis of amides through reaction with primary or secondary amines. This reaction is fundamental in the development of new pharmaceutical compounds. For instance, it is used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have been investigated as potential human dopamine (B1211576) D4 antagonists.

Experimental Protocol: General Synthesis of 4-Iodobenzamides

This protocol outlines a general procedure for the acylation of a primary amine with 4-Iodobenzoyl chloride.

Materials:

-

4-Iodobenzoyl chloride

-

Primary amine

-

Triethylamine (B128534) (or other non-nucleophilic base)

-

Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the primary amine and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Dissolve 4-Iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

The product can be further purified by recrystallization or column chromatography.

The logical relationship for the synthesis of a 4-iodobenzamide (B1293542) is depicted in the following diagram.

Safety Information

4-Iodobenzoyl chloride is a corrosive substance that reacts with moisture. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[1][2]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a thorough safety assessment before conducting any laboratory work. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

An In-Depth Technical Guide to 4-Iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzoyl chloride, a pivotal reagent in organic synthesis, particularly within the pharmaceutical and materials science sectors. This document outlines its chemical and physical properties, safety and handling protocols, and its applications in synthetic chemistry, supported by a detailed experimental protocol for a key reaction.

Core Properties and Data

4-Iodobenzoyl chloride is a solid, moisture-sensitive compound valued for its utility as a building block in complex molecular architectures.[1] Its reactivity is dominated by the acyl chloride group, a versatile functional group for acylation reactions, and the iodine substituent, which allows for participation in cross-coupling reactions.

Quantitative Data Summary

The key quantitative data for 4-Iodobenzoyl chloride are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClIO | [1][2][3][4][5][6] |

| Molecular Weight | 266.46 g/mol | [2][3][4][5][7] |

| CAS Number | 1711-02-0 | [1][2][4][6][7] |

| Melting Point | 62-66 °C | [2][3][7][8] |

| Boiling Point | 120-121 °C at 1 mmHg | [3][7][8] |

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| Flash Point | >110°C | [1] |

| Solubility | Soluble in toluene (B28343) and benzene | [1][3][8] |

Synthesis and Reactions

4-Iodobenzoyl chloride is commonly synthesized from its corresponding carboxylic acid, 4-iodobenzoic acid, through reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Caption: Synthesis of 4-Iodobenzoyl chloride from 4-Iodobenzoic acid.

The primary utility of 4-iodobenzoyl chloride in synthetic chemistry is as an acylating agent. It readily reacts with nucleophiles such as amines to form amides, a reaction often referred to as the Schotten-Baumann reaction.[8] This reaction is fundamental in the synthesis of a wide range of pharmaceutical compounds.

Applications in Research and Drug Development

4-Iodobenzoyl chloride is a versatile intermediate with several notable applications:

-

Pharmaceutical Synthesis: It is a key reagent in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are being investigated as potential human dopamine (B1211576) D4 antagonists.[8]

-

Polymer Modification: It has been used to modify poly(allylamine) to render the polymer X-ray visible, which has applications in the development of radiopaque biomaterials.

-

Supramolecular Chemistry: It is used in the synthesis ofrotaxane monomers, which are precursors for the production of polyrotaxanes.[8]

-

Heterocyclic Chemistry: It is employed in the palladium-catalyzed synthesis of pyrroles from imines and acetylenes.[8]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an N-substituted-4-iodobenzamide from 4-iodobenzoyl chloride and a primary amine, based on the Schotten-Baumann reaction.

Synthesis of N-Aryl-4-iodobenzamide

Materials:

-

4-Iodobenzoyl chloride (1.0 equivalent)

-

Primary amine (e.g., aniline) (1.0 equivalent)

-

Triethylamine (B128534) (1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve 4-iodobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Add the 4-iodobenzoyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude N-aryl-4-iodobenzamide can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of N-Aryl-4-iodobenzamide.

Safety and Handling

4-Iodobenzoyl chloride is classified as a corrosive substance and causes severe skin burns and eye damage.[6][7] It may also cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[7]

-

Hand Protection: Wear suitable chemical-resistant gloves.[7]

-

Respiratory Protection: Use a full-face particle respirator or a respirator with appropriate cartridges.[7]

-

Skin and Body Protection: Wear appropriate protective clothing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

It is sensitive to moisture.[1]

-

Incompatible with strong bases.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek immediate medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Iodobenzoyl chloride | C7H4ClIO | CID 74373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amide Synthesis [fishersci.fr]

- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 6. benchchem.com [benchchem.com]

- 7. 4-Iodobenzoyl chloride | CAS#:1711-02-0 | Chemsrc [chemsrc.com]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Synthesis of 4-Iodobenzoyl Chloride from 4-Iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodobenzoyl chloride from 4-iodobenzoic acid, a key transformation in the preparation of various pharmaceuticals and functional materials. This document details the most common and effective synthetic methods, including reaction mechanisms, experimental protocols, and purification techniques. All quantitative data is summarized for easy comparison, and key processes are visualized to facilitate understanding.

Introduction

4-Iodobenzoyl chloride is a valuable building block in organic synthesis, utilized in the preparation of a wide range of compounds, including N-(1-benzylpyrrolidin-3-yl)arylbenzamides as potential human dopamine (B1211576) D4 antagonists, radiopaque polymers, and poly[1]rotaxanes. Its synthesis from the readily available 4-iodobenzoic acid is a fundamental step in accessing these more complex molecules. The conversion of the carboxylic acid to the more reactive acyl chloride is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This guide will explore both methodologies in detail.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Data of 4-Iodobenzoic Acid and 4-Iodobenzoyl Chloride

| Property | 4-Iodobenzoic Acid | 4-Iodobenzoyl Chloride |

| CAS Number | 619-58-9 | 1711-02-0 |

| Molecular Formula | C₇H₅IO₂ | C₇H₄ClIO[1] |

| Molecular Weight | 248.02 g/mol | 266.46 g/mol |

| Appearance | White to off-white crystalline powder | White to pale cream crystals or powder |

| Melting Point | 270-273 °C (lit.) | 63-65 °C (lit.) |

| Boiling Point | Decomposes | 120-121 °C/1 mmHg (lit.) |

| Solubility | Sparingly soluble in cold water, soluble in ethanol, ether, and hot water. | Soluble in toluene (B28343) and benzene.[1] Reacts with water. |

Synthetic Methodologies

The conversion of 4-iodobenzoic acid to 4-iodobenzoyl chloride involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This is typically achieved using thionyl chloride or oxalyl chloride.

Thionyl Chloride Method

The reaction with thionyl chloride is a widely used and effective method for the preparation of acyl chlorides. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion.

Reaction Scheme:

Reaction Mechanism:

The mechanism involves the initial attack of the carboxylic acid oxygen on the electrophilic sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon.

Caption: Reaction workflow for the synthesis of 4-iodobenzoyl chloride using thionyl chloride.

Oxalyl Chloride Method

Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is another excellent reagent for this transformation. This method is often preferred for its milder reaction conditions and the formation of only gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).

Reaction Scheme:

Reaction Mechanism:

The reaction proceeds via the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which then activates the carboxylic acid. The resulting intermediate is then attacked by a chloride ion to yield the final product.

Caption: Reaction workflow for the synthesis of 4-iodobenzoyl chloride using oxalyl chloride and a DMF catalyst.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-iodobenzoyl chloride.

Protocol 1: Using Thionyl Chloride

This protocol is adapted from a literature procedure with a reported crude yield of 100%.[2]

Materials and Equipment:

-

4-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 4-iodobenzoic acid.

-

Carefully add an excess of thionyl chloride to the flask.

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-iodobenzoyl chloride.

Protocol 2: Using Oxalyl Chloride (General Procedure)

This is a general procedure for the conversion of a carboxylic acid to an acyl chloride.[3][4]

Materials and Equipment:

-

4-Iodobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

-

Round-bottom flask with a stir bar and a gas outlet

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of 4-iodobenzoic acid in anhydrous dichloromethane in a round-bottom flask, add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture in an ice bath.

-

Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude 4-iodobenzoyl chloride.

Comparison of Synthetic Methods

Both thionyl chloride and oxalyl chloride are effective reagents for the synthesis of 4-iodobenzoyl chloride. The choice of reagent may depend on the scale of the reaction, desired purity, and available equipment. A comparison of the two methods is presented in Table 2.

Table 2: Comparison of Thionyl Chloride and Oxalyl Chloride Methods

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Reagent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Catalyst | Not typically required | N,N-Dimethylformamide (DMF) |

| Reaction Conditions | Typically requires heating (reflux) | Often proceeds at room temperature after initial cooling |

| Byproducts | SO₂ and HCl (both gaseous) | CO₂, CO, and HCl (all gaseous) |

| Work-up | Removal of excess thionyl chloride by distillation | Removal of solvent and excess oxalyl chloride by distillation |

| Reported Yield | High (crude yield reported as 100%)[2] | Generally high |

| Considerations | Thionyl chloride is corrosive and reacts violently with water. | Oxalyl chloride is toxic and corrosive, and also reacts with water.[5] |

Purification and Characterization

The crude 4-iodobenzoyl chloride obtained after the removal of the excess chlorinating agent and solvent is often of sufficient purity for subsequent reactions. However, further purification can be achieved if necessary.

Purification

-

Distillation: The product can be purified by vacuum distillation. The boiling point of 4-iodobenzoyl chloride is reported as 120-121 °C at 1 mmHg.

-

Recrystallization: Recrystallization from a suitable solvent is another effective purification method. Given that 4-iodobenzoyl chloride is soluble in non-polar solvents like toluene and benzene, a suitable recrystallization solvent system could involve dissolving the crude product in a minimal amount of a good solvent (e.g., toluene) at an elevated temperature and then adding a poorer, miscible solvent (e.g., hexane) until turbidity is observed, followed by slow cooling. The selection of an appropriate solvent system is crucial for obtaining high purity and yield.[6][7]

Characterization

The identity and purity of the synthesized 4-iodobenzoyl chloride can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, and the ¹³C NMR spectrum would show a distinctive peak for the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-iodobenzoyl chloride will exhibit a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride, typically in the range of 1750-1800 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety Precautions

-

Both thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The gaseous byproducts (HCl, SO₂, CO, CO₂) are also hazardous and should be properly vented or scrubbed.

Conclusion

The synthesis of 4-iodobenzoyl chloride from 4-iodobenzoic acid is a straightforward and high-yielding transformation that can be effectively accomplished using either thionyl chloride or oxalyl chloride. The choice of reagent will depend on the specific requirements of the synthesis. This guide provides the necessary information for researchers to select the most appropriate method and execute the synthesis safely and efficiently, yielding a key intermediate for further chemical exploration and drug development.

References

- 1. 4-Iodobenzoyl chloride | 1711-02-0 [chemicalbook.com]

- 2. 4-Iodobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to the Reactivity of 4-Iodobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzoyl chloride is a versatile reagent in organic synthesis, prized for its dual functionality. The highly reactive acyl chloride group readily participates in nucleophilic acyl substitution reactions, while the iodine atom provides a site for subsequent cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of 4-iodobenzoyl chloride with a range of common nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, provides quantitative data on reactivity and yields, and offers detailed experimental protocols for the synthesis and characterization of the resulting amide, ester, and thioester products. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing 4-iodobenzoyl chloride in their synthetic endeavors.

Introduction

4-Iodobenzoyl chloride is a key building block in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a variety of nucleophiles. This reactivity is modulated by the electronic effects of the para-iodo substituent. Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing reaction conditions and achieving desired product outcomes.

The primary reaction pathway for 4-iodobenzoyl chloride with nucleophiles is nucleophilic acyl substitution . This two-step addition-elimination mechanism involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond.

Theoretical Background: Electronic Effects and Reactivity

The reactivity of the benzoyl chloride ring is influenced by the nature of the substituent at the para position. The Hammett equation provides a quantitative measure of this influence. The equation is expressed as:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction with the substituted benzoyl chloride.

-

k₀ is the rate constant for the reaction with unsubstituted benzoyl chloride.

-

σ (sigma) is the substituent constant, which depends on the electronic properties of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

The iodo group at the para position (σₚ = +0.18) is weakly electron-withdrawing through its inductive effect (-I), which slightly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

Reactivity with Amines: Synthesis of Amides

The reaction of 4-iodobenzoyl chloride with primary and secondary amines, known as the Schotten-Baumann reaction, is a robust and widely used method for the formation of amides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Quantitative Data: Reaction Yields

| Nucleophile (Amine) | Product | Solvent | Base | Yield (%) |

| Aniline (B41778) | 4-Iodo-N-phenylbenzamide | Dichloromethane | Pyridine | High |

| 4-Methylaniline | 4-Iodo-N-(p-tolyl)benzamide | Dichloromethane/Water | NaOH | >90 |

| Benzylamine | N-Benzyl-4-iodobenzamide | Dichloromethane | Triethylamine (B128534) | High |

| Diethylamine | N,N-Diethyl-4-iodobenzamide | Dichloromethane/Water | NaOH | Good |

Experimental Protocol: Synthesis of 4-Iodo-N-phenylbenzamide (4-Iodobenzanilide)

Materials:

-

4-Iodobenzoyl chloride (1.0 eq)

-

Aniline (1.0 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Dissolve 4-iodobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution, followed by the dropwise addition of a solution of aniline in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 4-iodo-N-phenylbenzamide as a solid.

Characterization Data for 4-Iodo-N-phenylbenzamide:

-

Melting Point: 187 °C[1]

-

¹H NMR (DMSO-d₆): δ 10.35 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (d, J = 7.6 Hz, 2H, Ar-H), 7.35 (t, J = 7.8 Hz, 2H, Ar-H), 7.10 (t, J = 7.4 Hz, 1H, Ar-H).

-

¹³C NMR (DMSO-d₆): δ 165.5, 139.5, 137.4, 131.0, 129.0, 128.8, 124.2, 120.8, 98.5.

-

IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1650-1680 (C=O stretch, Amide I), 1520-1540 (N-H bend, Amide II).

Reactivity with Alcohols: Synthesis of Esters

4-Iodobenzoyl chloride reacts readily with primary and secondary alcohols to form esters. The reaction is often carried out in the presence of a base like pyridine to scavenge the HCl produced. Phenols, being less nucleophilic than alcohols, may require activation to the corresponding phenoxide with a stronger base for efficient esterification.

Quantitative Data: Reaction Kinetics and Yields

| Nucleophile (Alcohol) | Product | Solvent | Base | Rate Constant, k (min⁻¹) at 25°C | Yield (%) |

| n-Propanol | n-Propyl 4-iodobenzoate | n-Propanol | - | 0.0617 | - |

| Ethanol | Ethyl 4-iodobenzoate | Dichloromethane | Pyridine | - | High |

| Phenol | Phenyl 4-iodobenzoate | Dichloromethane/Water | NaOH | - | >90 |

Experimental Protocol: Synthesis of Ethyl 4-Iodobenzoate

Materials:

-

4-Iodobenzoyl chloride (1.0 eq)

-

Anhydrous ethanol (excess)

-

Anhydrous pyridine (1.2 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-iodobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add anhydrous pyridine, followed by the slow addition of anhydrous ethanol.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

Characterization Data for Ethyl 4-Iodobenzoate:

-

¹H NMR (CDCl₃): δ 7.81 (d, J = 8.6 Hz, 2H, Ar-H), 7.75 (d, J = 8.6 Hz, 2H, Ar-H), 4.38 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.39 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃): δ 165.8, 137.7, 131.4, 128.9, 99.8, 61.3, 14.3.

-

IR (neat, cm⁻¹): 1715-1735 (C=O stretch), 1270-1300 (C-O stretch).

Reactivity with Thiols: Synthesis of Thioesters

The reaction of 4-iodobenzoyl chloride with thiols provides a direct route to S-thioesters. Similar to the reactions with amines and alcohols, a base is typically employed to neutralize the HCl byproduct. Thiolates, generated by deprotonating thiols with a strong base, are highly nucleophilic and react rapidly with acyl chlorides.

Quantitative Data: Reaction Yields

| Nucleophile (Thiol) | Product | Solvent | Base | Yield (%) |

| Thiophenol | S-Phenyl 4-iodobenzothioate | Dichloromethane | Triethylamine | Good |

| Benzyl mercaptan | S-Benzyl 4-iodobenzothioate | Dichloromethane/Water | NaOH | High |

Experimental Protocol: Synthesis of S-Phenyl 4-Iodobenzothioate

Materials:

-

4-Iodobenzoyl chloride (1.0 eq)

-

Thiophenol (1.0 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-iodobenzoyl chloride and thiophenol in DCM.

-

Cool the mixture to 0 °C.

-

Slowly add triethylamine to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Characterization Data for S-Phenyl 4-Iodobenzothioate:

-

Melting Point: 94-96 °C

-

¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 7.45-7.55 (m, 5H, Ar-H).

-

¹³C NMR (CDCl₃): δ 189.5, 138.0, 137.5, 135.0, 130.0, 129.5, 129.0, 128.5, 100.0.

-

IR (KBr, cm⁻¹): 1660-1690 (C=O stretch).

Mandatory Visualizations

Caption: General mechanism of nucleophilic acyl substitution.

Caption: Workflow for amide synthesis from 4-iodobenzoyl chloride.

Conclusion

4-Iodobenzoyl chloride is a valuable and reactive starting material for the synthesis of a variety of important organic compounds. Its reactions with amines, alcohols, and thiols proceed efficiently via a nucleophilic acyl substitution mechanism to yield the corresponding amides, esters, and thioesters. The reactivity of the acyl chloride is subtly enhanced by the electron-withdrawing nature of the para-iodo substituent. The experimental protocols provided herein offer reliable methods for the synthesis and purification of these products, and the compiled data serves as a useful reference for reaction planning and optimization. The presence of the iodine atom in the products opens up further synthetic possibilities through subsequent cross-coupling reactions, making 4-iodobenzoyl chloride a truly versatile tool in the arsenal (B13267) of the synthetic chemist.

References

Technical Guide: 4-Iodobenzoyl Chloride - Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzoyl chloride, including its safety data, handling precautions, and detailed experimental protocols for its use in chemical synthesis. The information is intended to support researchers and professionals in the safe and effective application of this compound in a laboratory setting.

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety and property data for 4-Iodobenzoyl chloride, compiled from various Safety Data Sheets.[1][2][3][4][5]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1711-02-0 | [4] |

| Molecular Formula | C₇H₄ClIO | [4] |

| Molecular Weight | 266.46 g/mol | [4] |

| Appearance | Light yellow solid | [6] |

| Odor | Odorless | [6] |

| Melting Point | 63-65 °C | [4] |

| Boiling Point | 120-121 °C @ 1 mmHg | [4] |

| Solubility | Soluble in toluene (B28343) and benzene. Reacts with water. |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Hazard Pictogram:

-

GHS05: Corrosion[4]

NFPA 704 Rating

| Category | Rating |

| Health | 3 |

| Flammability | 1 |

| Instability | 0 |

| Special | W (Reacts with water) |

Handling and Safety Precautions

Proper handling of 4-Iodobenzoyl chloride is crucial to ensure laboratory safety. The following procedures are based on standard safety protocols for corrosive and water-reactive chemicals.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and full-body protection as necessary. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with appropriate cartridges is recommended. |

Safe Handling Workflow

The following diagram outlines the general workflow for the safe handling of 4-Iodobenzoyl chloride.

Caption: General workflow for safely handling 4-Iodobenzoyl chloride in a laboratory setting.

Storage

-

Store in a cool, dry, well-ventilated area.[7]

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong bases, oxidizing agents, and moisture.[6]

-

The product is moisture-sensitive and corrosive.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts with the substance.

-

Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen iodide.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up and place in a suitable, closed container for disposal. Avoid generating dust.

Experimental Protocols

4-Iodobenzoyl chloride is a versatile reagent in organic synthesis. The following sections provide detailed experimental protocols for some of its key applications.

Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides

This protocol is adapted from the work of St. Cyr, et al., and describes a one-pot synthesis of polysubstituted pyrroles.

Reaction Scheme:

An imine, an acid chloride (4-iodobenzoyl chloride), an alkyne, and an isocyanide react to form a substituted pyrrole.

Experimental Workflow:

Caption: Step-by-step workflow for the isocyanide-mediated synthesis of pyrroles.

Detailed Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imine (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 4-Iodobenzoyl chloride (1.0 equiv) to the solution.

-

Add the isocyanide (1.0 equiv) dropwise.

-

Add the alkyne (1.2 equiv).

-

Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis until the starting materials are consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pyrrole.

Synthesis and Characterization of Radiopaque Poly(allylamine) Nanoparticles

This protocol, based on the work of Mawad et al., describes the modification of poly(allylamine) with 4-iodobenzoyl chloride to create radiopaque nanoparticles for potential biomedical imaging applications.

Reaction Scheme:

Poly(allylamine) is reacted with 4-iodobenzoyl chloride in the presence of a base to form an amide linkage, incorporating the iodine atom into the polymer structure.

Experimental Workflow:

Caption: Workflow for the synthesis and characterization of radiopaque poly(allylamine) nanoparticles.

Detailed Methodology:

-

Polymer Modification:

-

Dissolve poly(allylamine) hydrochloride in an appropriate solvent (e.g., a mixture of water and an organic solvent like DMF).

-

Add a base, such as triethylamine, to neutralize the hydrochloride salt and deprotonate the amine groups.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 4-Iodobenzoyl chloride in a suitable organic solvent (e.g., THF) to the polymer solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Purification of the Modified Polymer:

-

Precipitate the modified polymer by adding the reaction mixture to a non-solvent (e.g., acetone (B3395972) or ether).

-

Collect the precipitate by filtration and wash it thoroughly with the non-solvent to remove unreacted reagents and by-products.

-

Dry the resulting iodinated polymer under vacuum.

-

-

Nanoparticle Formation:

-

Prepare the radiopaque nanoparticles using a method such as nanoprecipitation. This typically involves dissolving the modified polymer in a solvent and then adding this solution to a non-solvent under controlled conditions to induce the formation of nanoparticles.

-

-

Characterization:

-

Characterize the size and morphology of the nanoparticles using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

-

Evaluate the radiopacity of the nanoparticles by performing X-ray imaging on suspensions of the nanoparticles at various concentrations.

-

It is important to note that while this guide provides detailed information, all laboratory work should be conducted with a thorough understanding of the specific hazards of all reagents and in compliance with all institutional and regulatory safety protocols.

References

A Technical Guide to the Solubility of 4-Iodobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-iodobenzoyl chloride in various organic solvents. This information is critical for its application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals where it serves as a key intermediate. Due to its reactive nature, understanding its solubility and stability in different solvent systems is paramount for reaction design, optimization, and scale-up.

Core Physical and Chemical Properties

4-Iodobenzoyl chloride is a moisture-sensitive crystalline solid.[1][2][3] It is characterized by a melting point ranging from 63-65 °C and a boiling point of 120-121 °C at 1 mmHg.[1][2][4][5] Its reactivity stems from the acyl chloride functional group, which readily undergoes nucleophilic attack, and the iodine atom, which can participate in various cross-coupling reactions.[6][7]

Solubility Profile

Currently, detailed quantitative solubility data for 4-iodobenzoyl chloride in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported and is summarized below.

Table 1: Qualitative Solubility of 4-Iodobenzoyl Chloride in Various Solvents

| Solvent Class | Solvent | Solubility | Citation |

| Aromatic Hydrocarbons | Toluene | Soluble | [1][2][3][5] |

| Benzene | Soluble | [1][2][3][5] | |

| Chlorinated Solvents | Dichloromethane | Soluble | [6] |

| Chloroform | Soluble | [6] | |

| Protic Solvents | Water | Reacts | [6] |

It is crucial to note that 4-iodobenzoyl chloride is highly reactive with water and other protic solvents, leading to hydrolysis of the acyl chloride to the corresponding carboxylic acid. Therefore, its use requires anhydrous conditions.

Experimental Protocol: Determination of Solubility

While specific experimental protocols for determining the solubility of 4-iodobenzoyl chloride were not found, a general and widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of 4-iodobenzoyl chloride in a given organic solvent at a specific temperature.

Materials:

-

4-Iodobenzoyl chloride (high purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-iodobenzoyl chloride to a series of vials.

-

Accurately pipette a known volume of the desired anhydrous organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation and moisture ingress.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid phase should be persistently present, indicating a saturated solution.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Analysis:

-

Determine the concentration of 4-iodobenzoyl chloride in the filtered solution using a validated analytical method such as HPLC or GC. A calibration curve prepared with standards of known concentrations will be required.

-

-

Calculation of Solubility:

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the determined concentration and the volume of the sample.

-

Factors Influencing Solubility

The solubility of 4-iodobenzoyl chloride in organic solvents is governed by several interrelated factors. The following diagram illustrates these key relationships.

Caption: Key factors influencing the solubility of 4-iodobenzoyl chloride.

References

- 1. 1711-02-0 CAS MSDS (4-Iodobenzoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Iodobenzoyl chloride CAS#: 1711-02-0 [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-インドベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Iodobenzoyl chloride | 1711-02-0 [chemicalbook.com]

- 6. iodobenzene.ltd [iodobenzene.ltd]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Iodobenzoyl Chloride: Physical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzoyl chloride (C₇H₄ClIO) is a pivotal intermediate in organic synthesis, valued for its utility in introducing the 4-iodobenzoyl moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-iodobenzoyl chloride, with a particular focus on its stability and handling considerations. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this versatile reagent.

Physical and Chemical Properties

4-Iodobenzoyl chloride is a solid at room temperature, typically appearing as a colorless to light yellow or beige crystalline powder or chunks.[1][2] It is soluble in organic solvents such as toluene (B28343) and benzene.[3] A summary of its key physical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of 4-Iodobenzoyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClIO | |

| Molecular Weight | 266.46 g/mol | |

| Appearance | Colorless to light yellow/beige crystalline powder or chunks | [1][2] |

| Melting Point | 63-65 °C | [3] |

| Boiling Point | 120-121 °C at 1 mmHg | [3] |

| Solubility | Soluble in toluene and benzene | [3] |

| CAS Number | 1711-02-0 |

Stability and Reactivity

While stable under standard, anhydrous conditions, 4-iodobenzoyl chloride is a reactive compound, a characteristic that underpins its synthetic utility.[1] Its stability is primarily compromised by moisture and nucleophiles.

2.1. Moisture Sensitivity and Hydrolysis

4-Iodobenzoyl chloride is highly sensitive to moisture. In the presence of water, it readily hydrolyzes to form 4-iodobenzoic acid and hydrochloric acid. This reaction is often vigorous and exothermic. Therefore, it is imperative to handle and store the compound under strictly anhydrous conditions to prevent its degradation.

Caption: Hydrolysis of 4-Iodobenzoyl Chloride.

2.2. Reactivity with Nucleophiles

The electrophilic carbonyl carbon of the benzoyl chloride moiety makes it highly susceptible to attack by nucleophiles. It reacts readily with alcohols to form esters, with amines to form amides, and with carboxylates to form anhydrides. These reactions are fundamental to its application in organic synthesis.

2.3. Thermal Decomposition

Upon heating, 4-iodobenzoyl chloride can decompose, releasing hazardous gases including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride.

2.4. Incompatibilities

4-Iodobenzoyl chloride is incompatible with strong bases and oxidizing agents. Reactions with these substances can be vigorous and should be avoided.

Experimental Protocols

3.1. Synthesis of 4-Iodobenzoyl Chloride from 4-Iodobenzoic Acid

This protocol describes the synthesis of 4-iodobenzoyl chloride from 4-iodobenzoic acid using thionyl chloride as the chlorinating agent.

Materials:

-

4-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 4-iodobenzoic acid.

-

Carefully add an excess of thionyl chloride to the flask. The reaction should be performed in a well-ventilated fume hood.

-

Heat the mixture to reflux and maintain the reflux for a period of 2-3 hours. The progress of the reaction can be monitored by the cessation of hydrogen chloride and sulfur dioxide gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 4-iodobenzoyl chloride can be purified by vacuum distillation.

Caption: Synthesis of 4-Iodobenzoyl Chloride.

3.2. General Procedure for the Reaction of 4-Iodobenzoyl Chloride with a Primary Amine

This protocol provides a general method for the synthesis of an N-substituted 4-iodobenzamide.[1]

Materials:

-

4-Iodobenzoyl chloride

-

Primary amine (e.g., aniline, benzylamine)

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve the primary amine and triethylamine (1.1 equivalents) in the anhydrous aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-iodobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the 4-iodobenzoyl chloride solution to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water, dilute acid (to remove excess amine and base), and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude amide product.

-

The product can be further purified by recrystallization or column chromatography.

Safety and Handling

4-Iodobenzoyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

4-Iodobenzoyl chloride is a valuable reagent in organic synthesis, characterized by its high reactivity. A thorough understanding of its physical properties, stability, and handling requirements is crucial for its safe and effective use in research and development. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this important chemical intermediate.

References

Spectroscopic Profile of 4-Iodobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodobenzoyl chloride (CAS No. 1711-02-0), a key reagent and building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for 4-Iodobenzoyl chloride is C₇H₄ClIO, with a molecular weight of 266.46 g/mol .[1] The spectroscopic data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the para-substitution on the benzene (B151609) ring, the proton and carbon environments are simplified, leading to a characteristic spectral pattern.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Iodobenzoyl chloride is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.90 | Doublet | 2H | ~8.5 | Protons ortho to the carbonyl group (H-2, H-6) |

| ~7.70 | Doublet | 2H | ~8.5 | Protons ortho to the iodine atom (H-3, H-5) |

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of 4-Iodobenzoyl chloride displays four signals for the aromatic carbons and one for the carbonyl carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carbonyl) |

| ~138 | C-3, C-5 |

| ~133 | C-1 |

| ~131 | C-2, C-6 |

| ~100 | C-4 (Carbon attached to Iodine) |

Infrared (IR) Spectroscopy

The IR spectrum of 4-Iodobenzoyl chloride exhibits characteristic absorption bands that confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1770 | Strong | C=O stretch (acid chloride) |

| ~1580 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~500 | Medium | C-I stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 4-Iodobenzoyl chloride results in a distinct fragmentation pattern that can be used for its identification. The NIST WebBook and PubChem confirm the availability of mass spectral data for this compound.[2][3]

| m/z Ratio | Relative Intensity (%) | Assignment |

| 266/268 | Major | [M]⁺, Molecular ion (presence of Cl isotope) |

| 231 | 100 (Base Peak) | [M-Cl]⁺, Loss of chlorine radical |

| 104 | Major | [C₇H₄O]⁺, Iodobenzoyl cation fragment |

| 76 | Major | [C₆H₄]⁺, Benzyne fragment |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A solution of 4-Iodobenzoyl chloride (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm). The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For solid samples like 4-Iodobenzoyl chloride, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of 4-Iodobenzoyl chloride in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC system. The compound is separated from other components on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Iodobenzoyl chloride.

Caption: General workflow for spectroscopic analysis of 4-Iodobenzoyl chloride.

References

Commercial availability and suppliers of 4-Iodobenzoyl chloride

An In-depth Technical Guide to 4-Iodobenzoyl Chloride for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on 4-Iodobenzoyl chloride (CAS No. 1711-02-0), a key reagent in organic synthesis, particularly within pharmaceutical and materials science research. It details the compound's properties, commercial availability from various suppliers, a representative synthesis protocol, and standard quality control procedures.

Chemical and Physical Properties

4-Iodobenzoyl chloride is a solid crystalline compound at room temperature. It is an important building block used in the synthesis of more complex molecules due to its reactive acyl chloride group and the presence of an iodine atom, which can participate in various cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 1711-02-0 | [1][2] |

| Molecular Formula | C₇H₄ClIO | [3] |

| Molecular Weight | 266.46 g/mol | [3][4][5] |

| Appearance | White to pale cream crystals or powder | [6] |

| Melting Point | 61-68 °C | [3][6] |

| Boiling Point | 120-121 °C at 1 mmHg | |

| SMILES | ClC(=O)c1ccc(I)cc1 | [5] |

| InChIKey | NJAKCIUOTIPYED-UHFFFAOYSA-N | [3][4] |

Commercial Availability and Suppliers

4-Iodobenzoyl chloride is readily available from a variety of chemical suppliers, typically at purities of 97% or higher. Researchers can acquire quantities ranging from grams for laboratory research to larger amounts for pilot-scale synthesis.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 97% | 5 g, 25 g |

| Thermo Scientific Chemicals | 98% | 5 g, 25 g |

| TCI America | ≥98.0% (GC) | 5 g, 25 g |

| Apollo Scientific | 95% | 25 g, 100 g, 250 g |

| Jigs Chemical | R&D to Commercial | Inquire for quantities |

| BLD Pharm | Inquire | Inquire for quantities |

| Alkali Scientific | 97% | 5 g |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis Protocol

4-Iodobenzoyl chloride is most commonly synthesized from its corresponding carboxylic acid, 4-Iodobenzoic acid. A general and effective method involves the use of a chlorinating agent such as thionyl chloride or oxalyl chloride. The following is a representative experimental protocol adapted from established procedures for the synthesis of substituted benzoyl chlorides.[7]

Reaction: 4-Iodobenzoic acid to 4-Iodobenzoyl chloride

Materials:

-

4-Iodobenzoic acid

-

Oxalyl chloride (or Thionyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and CO gas byproducts) is charged with 4-Iodobenzoic acid.

-

Reagent Addition: Anhydrous solvent is added to the flask, followed by a catalytic amount of DMF. The mixture is stirred to form a suspension.

-

Oxalyl chloride (typically 1.5-2.0 equivalents) is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of gas ceases and the solid 4-Iodobenzoic acid has completely dissolved. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Work-up: Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 4-Iodobenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield the final product.

Applications in Research and Drug Development

4-Iodobenzoyl chloride is a versatile intermediate. Its applications include:

-

Dopamine (B1211576) D4 Antagonists: Used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have been investigated as potential antagonists for the human dopamine D4 receptor.

-

Radiopaque Polymers: Employed in the chemical modification of polymers like poly(allylamine) to render them visible under X-ray, creating potential contrast agents for medical imaging.

-

Supramolecular Chemistry: Serves as a monomer for the synthesis of poly[1]rotaxanes, which are mechanically interlocked molecules with applications in advanced materials.

-

Heterocyclic Synthesis: Acts as a reactant in the isocyanide-mediated synthesis of pyrroles from imines and acetylenes.

Quality Control and Analytical Methods

Ensuring the purity and identity of 4-Iodobenzoyl chloride is critical for its successful use in synthesis. Quality control (QC) for this material typically involves a combination of chromatographic and spectroscopic techniques, as well as classic titration methods.[8][9]

Key QC Tests:

-

Assay by Gas Chromatography (GC): This is a primary method for determining the purity of the compound. It separates the main component from volatile impurities and residual solvents.[6]

-

Assay by Titration: A common method for acyl chlorides involves reacting the compound with a known excess of a nucleophile (e.g., an amine or alcohol) and then back-titrating the unreacted nucleophile. Alternatively, the chloride content can be determined by hydrolysis followed by titration.[6]

-

Identity by ¹H NMR: Proton Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure. The spectrum of 4-Iodobenzoyl chloride shows a characteristic pattern for the aromatic protons.[10]

-

Identity by Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, most notably the strong carbonyl (C=O) stretch of the acyl chloride, typically found around 1770-1800 cm⁻¹.

-

Melting Point: The melting point range is a good indicator of purity. A sharp melting point close to the literature value suggests high purity.

Safety and Handling

4-Iodobenzoyl chloride is a corrosive substance that requires careful handling to avoid contact with skin, eyes, and mucous membranes.[11]

-

Hazard Classification: GHS classification indicates it causes severe skin burns and eye damage (Skin Corrosion, Sub-category 1B).[11]

-

Handling: Work should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve neutralization or incineration by a licensed chemical disposal company.[11]

References

- 1. jigschemical.com [jigschemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Iodobenzoyl Chloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 4-Iodobenzoyl chloride | C7H4ClIO | CID 74373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. 4-Iodobenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. iacld.com [iacld.com]

- 10. 4-Iodobenzoyl chloride(1711-02-0) 1H NMR [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Key Chemical Reactions of 4-Iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzoyl chloride (C₇H₄ClIO) is a highly versatile bifunctional reagent, pivotal in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a reactive acyl chloride group and a carbon-iodine bond amenable to cross-coupling reactions, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core chemical reactions involving 4-iodobenzoyl chloride, including nucleophilic acyl substitution, palladium-catalyzed cross-coupling reactions, and Friedel-Crafts acylation. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to serve as a practical resource for researchers in drug discovery and chemical development.

Introduction

4-Iodobenzoyl chloride is a crystalline solid valued as a building block for introducing a 4-iodobenzoyl moiety into a molecular structure.[1][2] The acyl chloride functional group serves as a potent acylating agent, reacting readily with a variety of nucleophiles. Simultaneously, the iodine atom provides a handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes it an invaluable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), molecular probes, and specialized polymers.[3]

Nucleophilic Acyl Substitution Reactions

The most fundamental reaction of 4-iodobenzoyl chloride is nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile. This reaction pathway is central to the formation of amides and esters.

Amide Synthesis (Amidation)